2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid
CAS No.: 328028-05-3
Cat. No.: VC4520446
Molecular Formula: C14H11Cl2NO4S
Molecular Weight: 360.21
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328028-05-3 |
|---|---|
| Molecular Formula | C14H11Cl2NO4S |
| Molecular Weight | 360.21 |
| IUPAC Name | 2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid |
| Standard InChI | InChI=1S/C14H11Cl2NO4S/c1-8-2-3-9(6-13(8)16)17-22(20,21)10-4-5-12(15)11(7-10)14(18)19/h2-7,17H,1H3,(H,18,19) |
| Standard InChI Key | SDCKTRXYNWWKLT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Introduction
2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C₁₄H₁₁Cl₂NO₄S and a molecular weight of approximately 360.21 g/mol . It is a derivative of benzoic acid, featuring chloro and sulfamoyl groups attached to the benzene ring. This compound is primarily utilized in research and industrial applications due to its unique chemical properties.
Synthesis Methods
The synthesis of 2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid typically involves the sulfonation of 2-chlorobenzoic acid followed by chlorination and subsequent reactions to introduce the sulfamoyl group. Industrial production may utilize large-scale sulfonation and chlorination processes with advanced equipment to maintain controlled reaction conditions.
Chemistry and Organic Synthesis
This compound is used as a reagent in organic synthesis and as an intermediate in producing more complex molecules. It participates in reactions such as the Suzuki-Miyaura cross-coupling, a key carbon-carbon bond-forming reaction.
Biology and Medicine
It is investigated for potential biological activities, including antimicrobial and anti-inflammatory properties. In medicine, it is explored for drug development, particularly in synthesizing pharmaceutical compounds with antibacterial, antiviral, or anti-inflammatory effects.
Industry
Utilized in the production of specialty chemicals and materials, its unique chemical properties make it valuable in various industrial applications.
Biological Activity and Potential Therapeutic Use
Research indicates that compounds similar to 2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 36.05 |
| Compound B | BChE | 22.23 |
Chemical Reactions and Derivatives
2-Chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can form sulfonic acid derivatives, amine derivatives, and chloro-substituted compounds, which are often used as intermediates in further chemical synthesis.
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